

# Application Notes and Protocols: Recombinant Expression and Purification of Angiostatin K1-3

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## For Researchers, Scientists, and Drug Development Professionals

Angiostatin K1-3, a 30 kDa proteolytic fragment of plasminogen containing the first three kringle domains, is a potent endogenous inhibitor of angiogenesis. Its ability to suppress endothelial cell proliferation and migration makes it a subject of significant interest in cancer research and the development of anti-angiogenic therapies. This document provides detailed protocols for the recombinant expression of human angiostatin K1-3 in Escherichia coli and its subsequent purification, yielding a high-purity product suitable for in vitro and in vivo studies.

#### **Data Presentation**

# Table 1: Recombinant Human Angiostatin K1-3 Product Specifications



| Parameter           | Specification   | Source(s)       |  |
|---------------------|---|-----------------|--|
| Expression System   | Escherichia coli  | [1][2][3][4][5] |  |
| Molecular Weight    | Approximately 29.7 - 30.0 kDa   | [1][2][3][5]    |  |
| Amino Acid Chain    | 259 amino acids, single non-<br>glycosylated polypeptide                    | [1][2][4][5]    |  |
| Purity              | > 95% (as determined by SDS-<br>PAGE and RP-HPLC)                           | [1][2][5]       |  |
| Biological Activity | Assayed by anti-proliferation and anti-migration of endothelial cells       | [1][2][5][6]    |  |
| Specific Activity   | Approximately 5.5 x 105<br>Units/mg   | [2][6]          |  |
| Formulation         | Lyophilized from 20 mM  Sodium Acetate, pH 5.5, with [1][4][5]  4% mannitol |                 |  |

### Table 2: Storage and Stability of Purified Angiostatin K1-

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| Condition                   | Duration         | Recommended<br>Temperature                               | Source(s)       |
|-----------------------------|------------------|--|-----------------|
| Lyophilized                 | Several weeks    | 2-8°C  | [1][2][3][5]    |
| Lyophilized (Long-<br>term) | Up to 6 months   | -20°C to -70°C<br>(desiccated)                           | [1][2][3][4][5] |
| Reconstituted               | Up to one week   | 2-8°C  | [1][2][3][5]    |
| Reconstituted<br>(Aliquots) | Up to 3-6 months | -20°C to -70°C (avoid<br>repeated freeze-thaw<br>cycles) | [1][2][3][4][5] |

### **Experimental Protocols**



## Protocol 1: Recombinant Expression of Angiostatin K1-3 in E. coli

This protocol outlines the steps for expressing recombinant human angiostatin K1-3 in an E. coli expression system.

- 1. Gene Synthesis and Cloning:
- Synthesize the cDNA sequence encoding human angiostatin K1-3 (corresponding to amino acids 98-356 of human plasminogen).
- Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into a suitable E. coli expression vector (e.g., pET series). The vector should ideally contain an N-terminal or C-terminal affinity tag (e.g., 6x-His tag) for purification.
- Ligate the angiostatin K1-3 gene into the expression vector.
- 2. Transformation:
- Transform the ligated plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection and incubate overnight at 37°C.
- 3. Expression:
- Inoculate a single colony from the agar plate into 50 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1.0 mM.
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- 4. Cell Harvesting:



- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.

## Protocol 2: Purification of Recombinant Angiostatin K1-3

This protocol describes a three-step chromatography process for purifying angiostatin K1-3 from E. coli cell lysate.

- 1. Cell Lysis:
- Resuspend the frozen cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to ensure complete lysis and to shear DNA.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
   Collect the supernatant.
- 2. Affinity Chromatography (Capture Step):[7][8]
- Equilibrate a Ni-NTA or other suitable affinity chromatography column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Load the clarified supernatant onto the column.
- Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
- Elute the His-tagged angiostatin K1-3 with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). Collect the fractions.
- 3. Ion Exchange Chromatography (Intermediate Purification):[9][10]

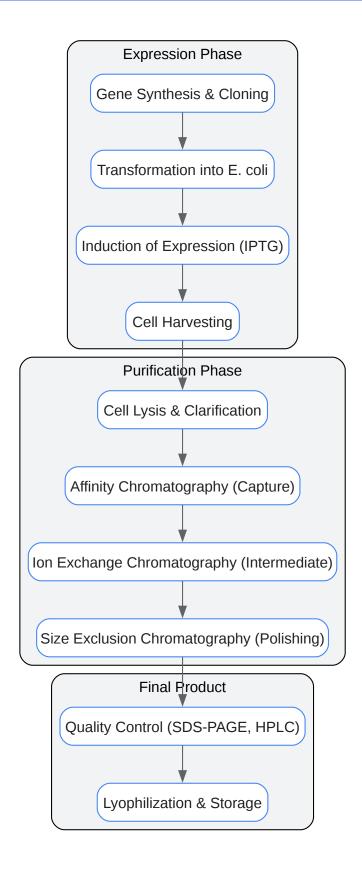


- Pool the fractions containing angiostatin K1-3 and buffer exchange into a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0). This can be done by dialysis or using a desalting column.
- Equilibrate an anion exchange column (e.g., Q-Sepharose) with the low-salt buffer.
- Load the buffer-exchanged sample onto the column.
- Wash the column with the low-salt buffer.
- Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in 20 mM Tris-HCl, pH 8.0).
- Collect fractions and analyze by SDS-PAGE to identify those containing angiostatin K1-3.
- 4. Size Exclusion Chromatography (Polishing Step):
- Pool the fractions from the ion exchange step that contain pure angiostatin K1-3.
- Concentrate the pooled fractions using an appropriate centrifugal filter device.
- Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with the final storage buffer (e.g., 20 mM Sodium Acetate, pH 5.5).
- Load the concentrated protein sample onto the column.
- Run the chromatography and collect fractions corresponding to the expected molecular weight of angiostatin K1-3 (~30 kDa).
- Verify the purity of the final product by SDS-PAGE and RP-HPLC.
- 5. Lyophilization and Storage:
- Pool the purest fractions, filter sterilize (0.2  $\mu$ m filter), and add 4% mannitol as a cryoprotectant.
- Lyophilize the final product.
- Store the lyophilized powder at -20°C for long-term stability.[1][2][3][5]

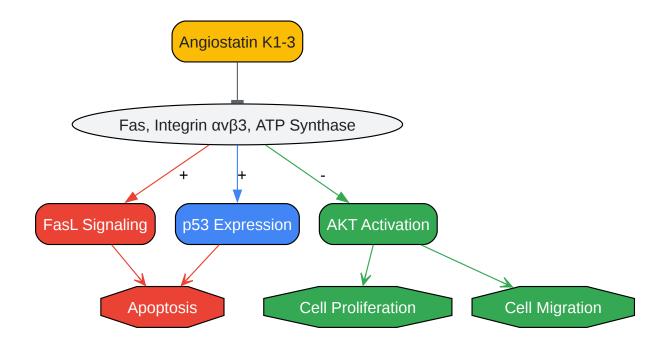


# Visualizations Angiostatin K1-3 Expression and Purification Workflow









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